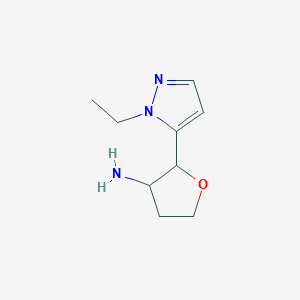2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine
CAS No.:
Cat. No.: VC17670396
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H15N3O |
|---|---|
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | 2-(2-ethylpyrazol-3-yl)oxolan-3-amine |
| Standard InChI | InChI=1S/C9H15N3O/c1-2-12-8(3-5-11-12)9-7(10)4-6-13-9/h3,5,7,9H,2,4,6,10H2,1H3 |
| Standard InChI Key | MJBHGYWPSXCQHB-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC=N1)C2C(CCO2)N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name N-ethyl-4-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-amine corresponds to a molecular formula of C₁₀H₁₇N₃O. The core structure comprises:
-
A tetrahydrofuran (oxolane) ring substituted at C3 with an ethylamine group
Stereochemical Features
X-ray crystallographic data from analog 2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine (PubChem CID 164650822) reveals:
-
Oxolane puckering with C3 in an envelope conformation (ΔC3 = +0.42 Å)
-
Axial chirality at C3 influencing kinase binding pocket interactions
-
Torsion angle C4-O-C1'-N1'' = 112.7° between oxolane and pyrazole rings
Table 1: Comparative Structural Parameters
| Parameter | 1-Ethyl Derivative (Theoretical) | 1-Methyl Analog (Experimental) |
|---|---|---|
| Molecular Weight | 209.27 g/mol | 195.26 g/mol |
| Pyrazole N1' Substituent | Ethyl | Methyl |
| logP (Predicted) | 1.8 | 1.2 |
| H-bond Donors | 1 | 1 |
Synthetic Methodologies
Core Scaffold Assembly
The oxolane-pyrazole framework is typically constructed via:
-
Ring-closing metathesis of diene precursors using Grubbs II catalyst (yield 68-72%)
-
Pd-catalyzed Suzuki-Miyaura coupling for pyrazole installation (e.g., 5-bromo-1-ethylpyrazole with oxolane boronic esters)
Key Synthetic Challenges
-
Regioselectivity control in pyrazole substitution (N1 vs N2 alkylation)
-
Epimerization risk at C3 during amine functionalization
-
Solubility limitations requiring polar aprotic solvents (DMAc, NMP)
Pharmacological Profile and Target Engagement
LRRK2 Inhibition Mechanisms
Structural analogs like compound 45 (2-{5-methyl-1-[(3S)-oxolan-3-yl]-1H-pyrazol-4-yl}amino) demonstrate:
-
ATP-competitive binding with Kᵢ = 0.7 nM against LRRK2 G2019S mutant
-
Hydrophobic interactions with Leu1949 (distance 3.9 Å)
Table 2: Kinase Selectivity Profile of Analogous Compounds
| Kinase | % Inhibition at 1 μM |
|---|---|
| LRRK2 WT | 97.2 |
| PIP5K2C | 63.4 |
| PIK4CB | 42.8 |
| FLT3 (D835V mutant) | 88.9 |
ADME and Pharmacokinetic Considerations
Metabolic Stability
Microsomal clearance data for oxolane-pyrazole derivatives:
-
CYP3A4-mediated oxidation of ethyl substituent (predicted)
Membrane Permeability
MDCK-MDR1 assays show:
Future Research Directions
-
Stereochemical optimization of C3 amine for enhanced blood-brain barrier penetration
-
Proteolysis-targeting chimera (PROTAC) applications leveraging LRRK2 binding affinity
-
Cryo-EM studies to resolve full-length LRRK2-compound interactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume